molecular formula C6H12N4O2S2 B6633546 N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide

N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide

Cat. No. B6633546
M. Wt: 236.3 g/mol
InChI Key: XQVCTIOGHGBMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide, commonly referred to as MTSEA, is a sulfhydryl-modifying reagent used in scientific research. MTSEA has gained significant attention due to its ability to selectively modify cysteine residues in proteins, making it a valuable tool in studying protein structure and function.

Mechanism of Action

MTSEA modifies cysteine residues through a thiol-disulfide exchange reaction, where the sulfhydryl group of cysteine is replaced with the sulfonamide group of MTSEA. This modification can alter the structure and function of the protein, allowing researchers to study the effects of specific modifications on protein activity.
Biochemical and Physiological Effects
MTSEA has been shown to have a wide range of biochemical and physiological effects, depending on the protein being modified. For example, MTSEA has been shown to inhibit the activity of the potassium channel, KvAP, by modifying a specific cysteine residue. In contrast, MTSEA has been shown to activate the cystic fibrosis transmembrane conductance regulator (CFTR) by modifying a different cysteine residue.

Advantages and Limitations for Lab Experiments

The advantages of using MTSEA in lab experiments include its ability to selectively modify cysteine residues, its relatively low cost, and its ease of use. However, there are also limitations to using MTSEA, including the potential for off-target effects, the need for careful experimental design to ensure specificity, and the potential for non-specific modifications.

Future Directions

There are many potential future directions for research involving MTSEA. One area of interest is the development of more selective sulfhydryl-modifying reagents that can target specific cysteine residues with greater precision. Another area of interest is the use of MTSEA in drug discovery, where it could be used to identify potential drug targets or to screen for compounds that can modulate protein activity. Finally, there is potential for MTSEA to be used in the development of new diagnostic tools or therapies, particularly in the field of cystic fibrosis.

Synthesis Methods

MTSEA is synthesized through a multi-step process involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with N-methyl-2-chloroethanesulfonamide in the presence of a base. The resulting product is purified through column chromatography to yield the final product, MTSEA.

Scientific Research Applications

MTSEA has a wide range of applications in scientific research, particularly in the field of protein biochemistry. It is commonly used to study the structure and function of proteins by selectively modifying cysteine residues. By modifying specific cysteine residues, researchers can gain insight into the role of these residues in protein function and can identify potential drug targets.

properties

IUPAC Name

N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S2/c1-5-9-10-6(13-5)8-3-4-14(11,12)7-2/h7H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVCTIOGHGBMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NCCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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